2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Description
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-19(16-18-13-4-2-3-5-14(13)24-16)12-15(21)20-8-6-17(7-9-20)22-10-11-23-17/h2-5H,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDQNCWNGQINQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2(CC1)OCCO2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone represents a novel structure with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse research sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including Knoevenagel condensation and other organic transformations. A notable method includes the reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with 3-pyridinecarboxaldehyde in the presence of triethylamine as a catalyst. This process yields the target compound with a purity suitable for biological evaluation .
Antimicrobial Properties
Benzothiazole derivatives, including the compound , have shown significant antimicrobial activity. Studies indicate that benzothiazole-based compounds can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for some derivatives have been reported as low as 100 μg/mL, demonstrating their potency against resistant strains .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Benzothiazole derivatives are known to inhibit various kinases involved in cancer progression. Specifically, they may act on CDK4 and CDK6 pathways, which are crucial for cell cycle regulation. In vitro studies have demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cells, showcasing their potential as therapeutic agents .
Neuroprotective Effects
Research indicates that compounds featuring the spirodecane structure exhibit neuroprotective effects by modulating sigma receptors. The compound under review has been associated with high affinity for sigma-1 receptors, which play a role in neuroprotection and may help in treating neurodegenerative diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various benzothiazole derivatives against M. tuberculosis. The results showed that compounds similar to the one discussed exhibited significant inhibition at concentrations lower than traditional antibiotics, suggesting they could serve as effective alternatives in tuberculosis treatment .
Case Study 2: Anticancer Mechanisms
In vitro experiments conducted on cancer cell lines demonstrated that benzothiazole derivatives can effectively inhibit cell proliferation and induce apoptosis. The mechanisms identified include the inhibition of key signaling pathways involved in cell cycle regulation, particularly through interactions with CDK enzymes .
Case Study 3: Neuroprotection
A study focused on the neuroprotective properties of spirodecane derivatives found that these compounds could significantly reduce neuronal cell death induced by oxidative stress. The protective effect was attributed to their ability to modulate sigma receptor activity, enhancing neuronal resilience against damage .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have suggested that benzothiazole derivatives exhibit notable antimicrobial properties. The incorporation of the benzothiazole moiety into the structure of 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone may enhance its effectiveness against various bacterial strains. For instance, compounds with similar structures have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Benzothiazole derivatives are also being investigated for their anticancer activities. Research indicates that compounds containing this heterocyclic structure can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The unique structure of this compound may provide a novel scaffold for designing potent anticancer agents.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of benzothiazole derivatives. Preliminary studies suggest that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic strategies for neurodegenerative diseases .
Materials Science Applications
Polymeric Materials
The unique chemical structure of this compound can be utilized in the synthesis of advanced polymeric materials. These polymers can exhibit enhanced thermal stability and mechanical properties due to the presence of both benzothiazole and spirodecane units, which can be beneficial in applications ranging from coatings to high-performance composites .
Sensors and Electronics
The electronic properties of benzothiazole derivatives make them suitable candidates for use in organic electronic devices. Research has indicated that these compounds can be integrated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they may enhance charge transport and improve device efficiency .
Biochemical Applications
Enzyme Inhibition Studies
Investigations into enzyme inhibition have revealed that compounds containing benzothiazole structures can act as effective inhibitors for various enzymes, including those involved in metabolic pathways related to cancer and inflammation. The specific interactions between this compound and target enzymes warrant further exploration to elucidate their mechanisms of action .
Drug Delivery Systems
The spirocyclic structure of the compound suggests potential use in drug delivery systems due to its ability to encapsulate therapeutic agents and facilitate controlled release. This application is particularly relevant in targeting cancer cells while minimizing side effects on healthy tissues .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Impact on Yield and Purity: Compounds with bulkier ester groups (e.g., dibenzyl malonate derivatives) show higher yields (82%) and stereochemical purity (>99%) compared to simpler esters (75–83% yields, 80% enantiomeric purity) .
- Spirocyclic vs.
- Pharmacophore Diversity: The benzo[d]thiazole group is retained across analogs, but substituents like 6-chloro () or 6-methoxy () on the benzothiazole ring modulate electronic properties and bioactivity.
Pharmacological and Functional Insights
- Antimicrobial Potential: Benzothiazole derivatives () are explored for antimicrobial activity, though specific data for the target compound remain unreported .
- Stereochemical Influence: High enantiomeric purity (>99% in ) correlates with improved bioactivity in some analogs, underscoring the importance of stereoselective synthesis .
Q & A
Basic: What synthetic routes are effective for synthesizing 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving:
Formation of the benzothiazole core : Reacting benzothiazole derivatives with halogenated intermediates under reflux conditions in solvents like ethanol or DMF, as demonstrated in analogous syntheses of benzothiazol-2-yl thioureas .
Introduction of the spirocyclic moiety : Coupling the benzothiazole intermediate with a 1,4-dioxa-8-azaspiro[4.5]decane derivative using coupling agents (e.g., carbodiimides) or nucleophilic substitution reactions. Anhydrous conditions and catalysts like triethylamine are critical to prevent hydrolysis .
Purification : Recrystallization from ethanol or chromatography (silica gel) ensures high purity, monitored via TLC .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for coupling steps, while ethanol is preferred for recrystallization .
- Temperature control : Reflux temperatures (80–95°C) for 4–6 hours balance reaction completion and side-product minimization .
- Catalyst use : Bases like triethylamine or NaHCO₃ improve nucleophilicity during spirocyclic ring formation .
- Stoichiometry : Equimolar ratios of benzothiazole and spirocyclic precursors reduce unreacted intermediates, as shown in thiourea syntheses (yields up to 79%) .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzothiazole aromatic protons (δ 7.2–8.5 ppm) and spirocyclic methylene groups (δ 3.5–4.5 ppm). Anhydrous DMSO-d₆ is ideal for resolving labile protons .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) validate the ethanone and amine linkages .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (C₁₉H₂₃N₃O₃S), with fragmentation patterns verifying the spirocyclic structure .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines. For example, MIC values for benzothiazol-2-yl derivatives range from 1–19 µg/mL depending on bacterial strains .
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., nitro or trifluoromethyl groups) to isolate pharmacophores. For instance, trifluoromethyl analogs show enhanced lipophilicity and activity .
- Statistical validation : Use ANOVA or t-tests to assess significance of activity differences, as applied in antimicrobial studies .
Advanced: How does the spirocyclic framework influence pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : The 1,4-dioxa-8-azaspiro[4.5]decane moiety increases logP values, enhancing membrane permeability (e.g., spirocyclic analogs show 2–3× higher BBB penetration in neuropharmacological studies) .
- Metabolic stability : The rigid spiro structure reduces oxidative metabolism, as shown in comparative studies with linear analogs .
- Receptor interactions : Molecular docking reveals the spirocyclic oxygen atoms form hydrogen bonds with targets like 5-HT₁A receptors, explaining selectivity in neuroactive compounds .
Basic: What in vitro assays are recommended for preliminary biological screening?
Methodological Answer:
- Antimicrobial activity : Broth microdilution assays (CLSI M07-A10) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MICs reported in µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes and ATP/NADH detection .
Advanced: How can computational methods guide the design of derivatives with enhanced activity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes to targets like HER2 or DNA topoisomerases, as validated for benzothiazol-2-yl derivatives .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., -NO₂) improve antimicrobial potency .
- ADMET prediction : SwissADME or pkCSM tools estimate solubility, permeability, and toxicity risks early in design .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals, with cooling gradients to minimize impurities .
- Column chromatography : Silica gel (60–120 mesh) with eluents like hexane:ethyl acetate (3:1) resolves polar byproducts. Monitor fractions via TLC (Rf ~0.5 in same solvent) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >95% purity for biological assays .
Advanced: What strategies mitigate degradation during storage?
Methodological Answer:
- Temperature control : Store at 2–8°C in amber vials to prevent photodegradation, as benzothiazole derivatives are light-sensitive .
- Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres (argon) to avoid hydrolysis of the ethanone group .
- Stability assays : Monitor via HPLC at 0, 3, 6, and 12 months under accelerated conditions (40°C/75% RH) to establish shelf-life .
Advanced: How can regioselectivity challenges in benzothiazole functionalization be addressed?
Methodological Answer:
- Directing groups : Use -NH₂ or -OMe substituents to guide electrophilic substitution to the 5-position of benzothiazole .
- Metal catalysis : Pd-catalyzed C-H activation (e.g., Suzuki-Miyaura) for cross-coupling at specific positions, as demonstrated in spirocyclic analogs .
- Protecting groups : Temporarily block reactive sites (e.g., Boc-protection of amines) during spirocyclic ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
